2-AMINO-5-(4-CARBOXY-3-FLUOROPHENYL)NICOTINIC ACID
Description
2-Amino-5-(4-carboxy-3-fluorophenyl)nicotinic acid is a nicotinic acid derivative featuring a pyridine core substituted with an amino group at position 2, a carboxylic acid at position 3 (defining the nicotinic acid scaffold), and a 4-carboxy-3-fluorophenyl group at position 5. This compound combines multiple functional groups:
- Carboxylic acid (position 3): Contributes to zwitterionic properties and solubility.
- 4-Carboxy-3-fluorophenyl (position 5): Introduces ionizable and electron-withdrawing substituents, influencing reactivity and binding interactions.
Its molecular formula is C₁₃H₁₀FN₂O₄, with a molecular weight of 277.23 g/mol. The dual carboxylic acid groups and fluorine atom make it distinct from simpler analogs, as discussed below [1].
Properties
IUPAC Name |
2-amino-5-(4-carboxy-3-fluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O4/c14-10-4-6(1-2-8(10)12(17)18)7-3-9(13(19)20)11(15)16-5-7/h1-5H,(H2,15,16)(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDWFTJSRRKYOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(N=C2)N)C(=O)O)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687882 | |
| Record name | 2-Amino-5-(4-carboxy-3-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258609-92-5 | |
| Record name | 2-Amino-5-(4-carboxy-3-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(4-carboxy-3-fluorophenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of 2-amino-5-(4-carboxy-3-fluorophenyl)nicotinic acid may involve large-scale Suzuki-Miyaura coupling reactions. The choice of boron reagents and reaction conditions can be optimized to achieve high yields and purity of the desired product. The process may also include purification steps such as recrystallization or chromatography to ensure the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-carboxy-3-fluorophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxy group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino or carboxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can lead to a variety of substituted nicotinic acid derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-Amino-5-FPA serves multiple roles:
- Building Block : It is utilized as a precursor in the synthesis of more complex molecules.
- Ligand in Coordination Chemistry : Its ability to coordinate with metal ions makes it useful for developing new catalysts and materials.
Biology
The biological activities of 2-Amino-5-FPA have been extensively studied:
- Allosteric Modulation : The compound acts as a positive allosteric modulator for α7 nicotinic acetylcholine receptors (nAChRs), enhancing receptor activation in the presence of agonists like acetylcholine or nicotine. This modulation can potentially improve cognitive function and sensory gating, which are often impaired in neurological disorders.
- Antimicrobial Properties : Research indicates that 2-Amino-5-FPA exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentration (MIC) values ranged from 4.69 µM against Bacillus subtilis to 156.47 µM against Escherichia coli .
- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, indicating its potential as a therapeutic agent in oncology .
Medicine
In medical research, ongoing studies are exploring:
- Therapeutic Applications : Investigations into its potential use as a treatment for various diseases, particularly those related to neurological dysfunctions.
- Drug Development : As an intermediate in pharmaceutical synthesis, it plays a role in creating drugs targeting specific receptors involved in cognitive and neurological processes.
Industrial Applications
In industry, 2-Amino-5-FPA is utilized in:
- Material Science : The compound is being explored for developing advanced materials such as organic semiconductors due to its electronic properties.
- Agricultural Chemistry : It may be investigated for use in developing agrochemicals that enhance crop resistance to pests and diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of 2-Amino-5-FPA demonstrated its effectiveness against various bacterial strains. The findings indicated that this compound could serve as a lead candidate for developing new antimicrobial agents aimed at combating resistant bacterial infections .
Case Study 2: Anticancer Research
Preliminary investigations into the anticancer potential of 2-Amino-5-FPA revealed that it could inhibit specific cancer cell lines. Ongoing research aims to elucidate the mechanisms behind this activity and assess its therapeutic potential further .
Mechanism of Action
The mechanism of action of 2-amino-5-(4-carboxy-3-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with key structural analogs from the provided evidence:
Key Observations:
Solubility: The target compound’s dual carboxylic acids enhance aqueous solubility compared to analogs with non-ionizable groups (e.g., formyl or methylnaphthyl). Zwitterionic behavior is likely at physiological pH .
Lipophilicity : The 4-methylnaphthalen-1-yl analog (logP ~3.5 estimated) is significantly more lipophilic than the target compound (logP ~1.2 estimated), impacting membrane permeability .
Biological Activity
2-Amino-5-(4-carboxy-3-fluorophenyl)nicotinic acid (commonly referred to as 2-Amino-5-FPA) is a compound of significant interest in biological and medicinal chemistry due to its unique structure and potential therapeutic applications. This article reviews the biological activity of 2-Amino-5-FPA, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
2-Amino-5-FPA is characterized by:
- An amino group at the 2-position,
- A carboxy group at the 5-position,
- A fluorophenyl group at the 4-position of the nicotinic acid ring.
This unique combination of functional groups contributes to its distinctive chemical and biological properties. The molecular formula is , and its IUPAC name is 2-amino-5-(4-carboxy-3-fluorophenyl)pyridine-3-carboxylic acid .
The biological activity of 2-Amino-5-FPA primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that it acts as a positive allosteric modulator for α7 nAChRs, enhancing receptor activation in the presence of agonists like acetylcholine or nicotine . This modulation can lead to improved cognitive function and sensory gating, which are often impaired in various neurological disorders.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Allosteric Modulation | Enhances activity at α7 nAChRs, potentially improving cognitive functions. |
| Antimicrobial Properties | Exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. |
| Anticancer Potential | Preliminary studies suggest it may inhibit certain cancer cell lines, warranting further investigation. |
Antimicrobial Activity
Recent studies have shown that 2-Amino-5-FPA has notable antimicrobial properties. It demonstrates activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating efficacy against both Gram-positive and Gram-negative bacteria. For instance, MIC values ranged from 4.69 µM against Bacillus subtilis to 156.47 µM against Escherichia coli . These findings highlight its potential as a lead compound for developing new antimicrobial agents.
Anticancer Research
In cancer research, preliminary data suggest that 2-Amino-5-FPA may inhibit the proliferation of specific cancer cell lines. While detailed mechanisms are still under investigation, its ability to interact with nAChRs might play a role in modulating pathways involved in cell growth and apoptosis . Further studies are necessary to elucidate these effects and assess the compound's therapeutic potential in oncology.
Case Studies
- Cognitive Enhancement in Animal Models : In a study involving rodents, administration of 2-Amino-5-FPA resulted in improved performance in memory tasks compared to control groups. This suggests its potential utility in treating cognitive deficits associated with neurodegenerative diseases .
- Antimicrobial Efficacy : A recent investigation assessed the antimicrobial effects of various nicotinic acid derivatives, including 2-Amino-5-FPA. Results indicated significant antibacterial activity, particularly against resistant strains, suggesting a promising avenue for further development .
Q & A
Q. What are the recommended synthetic routes for 2-amino-5-(4-carboxy-3-fluorophenyl)nicotinic acid, and what parameters critically influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with halogenation of the nicotinic acid core followed by Suzuki-Miyaura coupling for phenyl group introduction. Critical parameters include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for cross-coupling efficiency .
- Temperature control : 80–110°C for coupling reactions to avoid side-product formation.
- Purification : Reverse-phase HPLC or recrystallization (e.g., using ethanol/water mixtures) to isolate the carboxylate and amino functionalities .
Table 1: Example Reaction Conditions from Analogous Syntheses
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine-induced deshielding at C3 of the phenyl ring) .
- FT-IR : Identify carboxylate (1690–1720 cm⁻¹) and amino (3300–3500 cm⁻¹) stretches.
- Chromatography :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M-H]⁻ expected for carboxylate form) .
Q. What solubility and stability profiles should be characterized for this compound under experimental conditions?
Methodological Answer:
- Solubility Testing : Use shake-flask method in buffers (pH 2–10) and solvents (DMSO, ethanol, PBS). Centrifuge and quantify via UV-Vis at λ_max ≈ 260 nm .
- Stability Studies :
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., enzymes with nicotinic acid-binding sites). Parameterize fluorine’s electronegativity and carboxylate charge .
- DFT Calculations : Gaussian 09 to optimize geometry and calculate frontier orbitals (HOMO/LUMO) for redox behavior .
- MD Simulations : GROMACS for solvation dynamics and binding free energy (MM/PBSA) over 100 ns trajectories .
Table 2: Key Computational Parameters
| Parameter | Value/Software | Application |
|---|---|---|
| Docking Scoring | AutoDock Vina | Binding affinity prediction |
| Basis Set | B3LYP/6-31G(d,p) | DFT optimization |
| Force Field | CHARMM36 | MD simulations |
Q. How can contradictions in reported biological activity data be resolved methodologically?
Methodological Answer:
- Meta-Analysis Framework :
- Variable Identification : Compare assay conditions (e.g., cell lines, compound concentration, incubation time) .
- Factorial Design : Test interactions between variables (e.g., pH, temperature) using a 2^k design to isolate confounding factors .
- Statistical Validation : Apply ANOVA or mixed-effects models to quantify significance of discrepancies .
Q. What strategies improve in vitro-to-in vivo translation for this compound in drug development?
Methodological Answer:
- ADME Profiling :
- Theoretical Alignment : Link pharmacokinetic data to QSPR models (quantitative structure-property relationships) to predict bioavailability .
Q. How can AI-driven experimental design optimize synthesis or functionalization?
Methodological Answer:
- Algorithmic Workflow :
- Dataset Curation : Compile reaction yields, solvent choices, and catalyst data from literature.
- Neural Network Training : Use TensorFlow/PyTorch to predict optimal conditions (e.g., solvents for carboxylate activation) .
- Autonomous Validation : Integrate robotic platforms (e.g., ChemSpeed) for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
